molecular formula C23H19N3O3 B10866810 3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one

3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one

Cat. No.: B10866810
M. Wt: 385.4 g/mol
InChI Key: JMLJCNJSFRGDSW-ZVHZXABRSA-N
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Description

3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 2-aminobenzyl alcohol to form an intermediate Schiff base. This intermediate is then reacted with 2-methylphenol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one

InChI

InChI=1S/C23H19N3O3/c1-16-8-2-7-13-21(16)29-15-22-25-19-11-5-4-10-18(19)23(28)26(22)24-14-17-9-3-6-12-20(17)27/h2-14,27H,15H2,1H3/b24-14+

InChI Key

JMLJCNJSFRGDSW-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4O

Origin of Product

United States

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